Superior Potency Against Staphylococcus aureus Including Methicillin-Sensitive and Methicillin-Resistant Strains
Rokitamycin demonstrates superior potency against Staphylococcus aureus compared to other macrolides including josamycin, midecamycin, and erythromycin. Against methicillin-sensitive S. aureus, rokitamycin exhibits an MIC80 of 1.56 μg/mL, which is 8-fold lower than josamycin (12.5 μg/mL) and midecamycin (12.5 μg/mL), and 4-fold lower than erythromycin (6.25 μg/mL) [1]. Against methicillin-resistant S. aureus (MRSA), only 18% of strains exhibited high-level resistance (MIC ≥100 μg/mL) to rokitamycin, compared to 26% for josamycin, 34% for midecamycin, and 48% for erythromycin [1]. Additionally, rokitamycin inhibited 90% of S. aureus isolates at 1 μg/mL, representing the most active macrolide against this species [2].
| Evidence Dimension | MIC80 against methicillin-sensitive S. aureus |
|---|---|
| Target Compound Data | 1.56 μg/mL |
| Comparator Or Baseline | Josamycin 12.5 μg/mL; Midecamycin 12.5 μg/mL; Erythromycin 6.25 μg/mL; Cefaclor 3.13 μg/mL |
| Quantified Difference | 8-fold lower than JM and MDM; 4-fold lower than EM |
| Conditions | 50 methicillin-sensitive S. aureus clinical isolates; broth microdilution method; pediatric study population in Japan |
Why This Matters
This quantitative potency advantage directly impacts procurement decisions for researchers studying staphylococcal infections where macrolide resistance is a concern.
- [1] Motohiro T, et al. Bacteriological, pharmacokinetic and clinical studies on a rokitamycin dry syrup in the pediatric field. Jpn J Antibiot. 1988;41(6):751-772. View Source
- [2] Yu KW, et al. Antibacterial activity of rokitamycin compared with that of other macrolides. Diagn Microbiol Infect Dis. 1991;14(4):331-335. View Source
